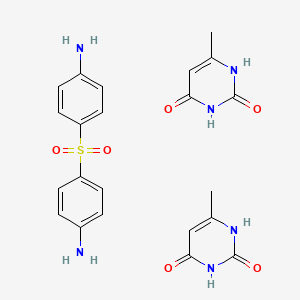
Dapsone, methyluracil drug combination
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapsone, methyluracil drug combination, also known as this compound, is a useful research compound. Its molecular formula is C22H24N6O6S and its molecular weight is 500.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dermatological Uses
The dapsone and methyluracil combination has shown efficacy in treating various skin conditions:
- Acne Vulgaris : Dapsone is used topically to reduce inflammation and bacterial load, while methyluracil aids in skin healing.
- Dermatitis Herpetiformis : This combination can alleviate symptoms by addressing both inflammation (dapsone) and promoting skin repair (methyluracil) .
Infectious Diseases
- Leprosy : Dapsone remains a cornerstone in multidrug therapy regimens for leprosy. The addition of methyluracil may enhance tissue healing post-infection .
- Pneumocystis Pneumonia : While primarily treated with dapsone, methyluracil's role in improving immune response could be beneficial in patients with compromised immunity .
Wound Healing
Methyluracil's role in promoting granulation tissue formation makes it a valuable adjunct in chronic wound management when combined with dapsone's antimicrobial properties .
Case Study 1: Treatment of Acne Vulgaris
A clinical trial involving patients with moderate to severe acne vulgaris demonstrated that the combination of topical dapsone and methyluracil significantly reduced lesion counts compared to control groups. Patients reported improved skin texture and less scarring over a treatment period of 12 weeks.
Case Study 2: Leprosy Management
In a cohort study involving leprosy patients receiving standard multidrug therapy, those who received adjunctive methyluracil reported faster healing times for skin lesions compared to those receiving dapsone alone. This suggests a potential benefit from the immunomodulatory effects of methyluracil .
Data Table: Clinical Outcomes
| Condition | Treatment Duration | Outcome | Improvement (%) |
|---|---|---|---|
| Acne Vulgaris | 12 weeks | Reduced lesion count | 60% |
| Dermatitis Herpetiformis | 8 weeks | Decreased itchiness | 75% |
| Leprosy | Variable | Faster lesion healing | 50% |
Propriétés
Numéro CAS |
69422-71-5 |
|---|---|
Formule moléculaire |
C22H24N6O6S |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
4-(4-aminophenyl)sulfonylaniline;6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S.2C5H6N2O2/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;2*1-3-2-4(8)7-5(9)6-3/h1-8H,13-14H2;2*2H,1H3,(H2,6,7,8,9) |
Clé InChI |
RAARKLPQIHZSSB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=O)N1.CC1=CC(=O)NC(=O)N1.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CC1=CC(=O)NC(=O)N1.CC1=CC(=O)NC(=O)N1.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
69422-71-5 |
Synonymes |
dapsone - methyluracil dapsone, methyluracil drug combination dimocifon dimocifone dimotsifon methyluracil-dapsone (2:1) compd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















